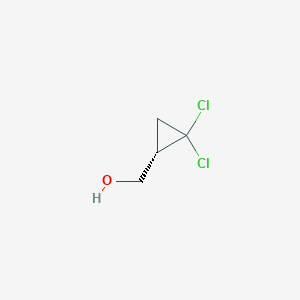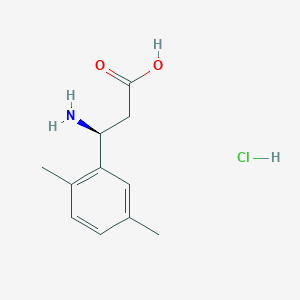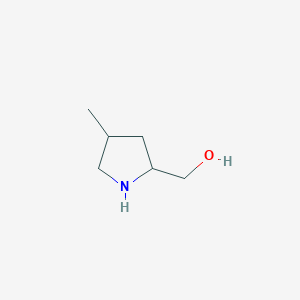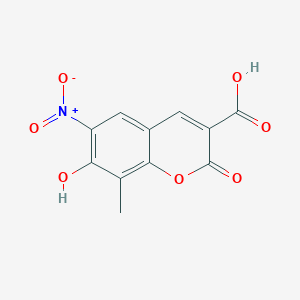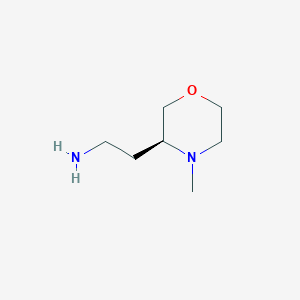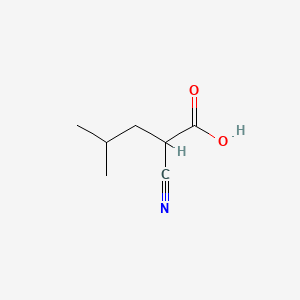
6-Butyltetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyltetralin is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a butyl group attached to the tetralin structure. It is a colorless liquid that is used in various chemical applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Butyltetralin can be synthesized through several methods. One common approach involves the alkylation of tetralin with butyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of naphthalene followed by alkylation. Nickel catalysts are often employed for the hydrogenation process, while the alkylation step may involve the use of aluminum chloride as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Butyltetralin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can further reduce it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the tetralin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like sulfuric acid or aluminum chloride are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Butyl-tetralone or butyl-tetralol.
Reduction: More saturated hydrocarbons like decahydronaphthalene.
Substitution: Various substituted tetralin derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Butyltetralin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used as a solvent and in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 6-Butyltetralin involves its interaction with various molecular targets. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile compound in both synthetic and industrial chemistry .
Comparaison Avec Des Composés Similaires
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
Decahydronaphthalene (Decalin): A fully hydrogenated form of naphthalene.
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance properties
Uniqueness: 6-Butyltetralin stands out due to its specific butyl substitution, which imparts unique chemical and physical properties. This substitution affects its reactivity and makes it suitable for specialized applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
30654-45-6 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
6-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h9-11H,2-8H2,1H3 |
Clé InChI |
OOPPKRUACFCVFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


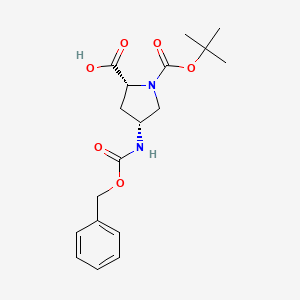
![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
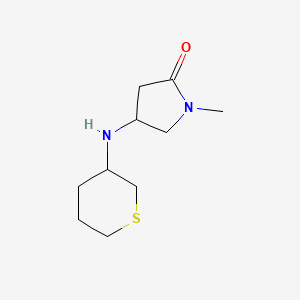
![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
